molecular formula C21H21N3O3S2 B12506483 N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B12506483
M. Wt: 427.5 g/mol
InChI Key: XZKKVDZEBCKMDO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets and pathways.

Medicine

In medicinal chemistry, the compound can be explored as a potential drug candidate. Its imidazole moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxidotetrahydrothiophenyl group. This unique structure may confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H21N3O3S2/c25-20(23-17-11-12-29(26,27)15-17)14-28-21-22-13-19(16-7-3-1-4-8-16)24(21)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2,(H,23,25)

InChI Key

XZKKVDZEBCKMDO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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